molecular formula C7H15NO2 B1433953 (6,6-Dimethylmorpholin-2-yl)methanol CAS No. 1416499-56-3

(6,6-Dimethylmorpholin-2-yl)methanol

Cat. No.: B1433953
CAS No.: 1416499-56-3
M. Wt: 145.2 g/mol
InChI Key: UIJHJZKEAMDADZ-UHFFFAOYSA-N
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Description

(6,6-Dimethylmorpholin-2-yl)methanol is a morpholine derivative characterized by a methanol functional group attached to the morpholine ring, which is substituted with two methyl groups at the 6-position. Its chemical formula is C₇H₁₅NO₂, with a molecular weight of 145.2 g/mol (CAS: 1416499-56-3) . Suppliers such as American Elements and Synthonix, Inc. offer this compound in high purity (≥95–98%) for laboratory use .

Properties

IUPAC Name

(6,6-dimethylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJHJZKEAMDADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416499-56-3
Record name (6,6-dimethylmorpholin-2-yl)methanol
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Biological Activity

(6,6-Dimethylmorpholin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with formaldehyde and subsequent reduction steps. The general synthetic route can be summarized as follows:

  • Starting Materials : Morpholine and formaldehyde.
  • Reagents : Suitable reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Process : The reaction proceeds through nucleophilic attack followed by reduction to yield the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Key aspects include:

  • Molecular Targets : The compound has been shown to interact with various enzymes and receptors involved in metabolic pathways, modulating their activity and leading to changes in cellular processes.
  • Pathways : It influences signaling pathways that are crucial for cellular functions, potentially impacting drug metabolism and therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Cytotoxicity : Investigations into cell viability have revealed that at certain concentrations, the compound can induce cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in disease processes, indicating its utility as a biochemical probe in enzyme mechanism studies.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 30 to 70 µM, indicating moderate cytotoxicity depending on the cell type. Further exploration is required to elucidate the underlying mechanisms of action.
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This finding underscores its potential implications in drug metabolism and pharmacokinetics.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
AntimicrobialSignificant growth inhibition at >50 µg/mL
CytotoxicityIC50 values between 30–70 µM in cancer cells
Enzyme InhibitionCompetitive inhibition of cytochrome P450

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Methanol Derivatives

(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol
  • CAS : 1416445-20-9
  • Formula: C₁₄H₂₁NO₂
  • Molecular Weight : 235.32 g/mol
  • Key Features: Incorporates a benzyl group at the 4-position of the morpholine ring. The compound has a structural similarity score of 0.94 compared to (6,6-dimethylmorpholin-2-yl)methanol .
(4-Benzylmorpholin-2-yl)methanamine
  • CAS : 110859-47-7
  • Formula : C₁₂H₁₈N₂O
  • Molecular Weight : 206.29 g/mol
  • Key Features: Replaces the methanol group with an amine, altering reactivity and hydrogen-bonding capacity. Structural similarity: 0.91 .

Functional Analogs with Methanol Groups

(5,6-Dichloro-1H-indol-2-yl)methanol
  • CAS: Not specified
  • Formula: C₉H₇Cl₂NO
  • Molecular Weight : 216.06 g/mol
  • Key Features: An indole derivative with a methanol group. While structurally distinct from morpholine-based compounds, it shares functional utility in medicinal chemistry for scaffold diversification .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • CAS: Not specified
  • Key Features: A pyridine-pyrrolidine hybrid with a methanol group. Used in ligand design for targeting central nervous system receptors .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity (%) Solubility Key Substituents
This compound 145.2 ≥95–98 Soluble in polar solvents (e.g., methanol, DMSO) 6,6-dimethyl morpholine
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol 235.32 ≥95 Likely enhanced lipophilicity due to benzyl group 4-benzyl, 6,6-dimethyl
(5,6-Dichloro-1H-indol-2-yl)methanol 216.06 Not specified Moderate solubility in DCM, DMF Chloroindole backbone

Pricing and Suppliers

Compound Supplier Purity (%) Price (100 mg)
This compound HCl Synthonix, Inc. 98 $240
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol CymitQuimica 95 Discontinued
(5,6-Dichloro-1H-indol-2-yl)methanol ChemBK Not specified Not listed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 2
(6,6-Dimethylmorpholin-2-yl)methanol

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